

# selecting the appropriate internal standard for succinate quantification

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## Compound of Interest

Compound Name: Succinate

Cat. No.: B1194679

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## Technical Support Center: Succinate Quantification

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the quantification of **succinate** using internal standards. It is intended for researchers, scientists, and drug development professionals.

### Frequently Asked Questions (FAQs)

Q1: What is an internal standard and why is it crucial for accurate **succinate** quantification?

An internal standard (IS) is a compound with similar physicochemical properties to the analyte (**succinate**) that is added in a known quantity to all samples, calibrators, and quality controls. Its purpose is to correct for variations that can occur during sample preparation, injection, and analysis. By using the ratio of the analyte signal to the internal standard signal for quantification, errors from analyte loss during extraction, injection volume inconsistencies, and instrument response fluctuations can be significantly minimized, leading to more accurate and precise results.

Q2: Which internal standard is best for **succinate** quantification?

The gold standard for **succinate** quantification by mass spectrometry (MS) is a stable isotope-labeled (SIL) version of succinic acid. These standards are chemically identical to **succinate**,

ensuring they behave similarly during the entire analytical process, including extraction and ionization.<sup>[1]</sup> The most common and highly recommended SIL internal standards for **succinate** are:

- <sup>13</sup>C<sub>4</sub>-Succinic acid: All four carbon atoms are replaced with the <sup>13</sup>C isotope. This is often considered the best choice due to its excellent chemical and isotopic stability and the fact that it co-elutes almost perfectly with the unlabeled **succinate**.<sup>[1][2]</sup>
- <sup>13</sup>C<sub>2</sub>-Succinic acid: Two of the carbon atoms are labeled with <sup>13</sup>C.
- d<sub>4</sub>-Succinic acid: The four hydrogen atoms on the methylene groups are replaced with deuterium. While generally a good choice, deuterated standards can sometimes exhibit a slight chromatographic shift (isotope effect), eluting slightly earlier than the native analyte, which could potentially impact quantification if matrix effects are not uniform across the peak.  
<sup>[1][2]</sup>

Q3: Can I use a structural analog as an internal standard for **succinate**?

While a structural analog (a molecule with a similar but not identical structure) can be used, it is not the preferred approach for **succinate** quantification. A structural analog may not perfectly mimic the extraction efficiency, chromatographic retention, and ionization response of **succinate**, which can lead to less accurate results. If a SIL-IS is not available, a carboxylic acid with similar properties (e.g., malonic acid, glutaric acid) could be considered, but extensive validation is required to ensure it effectively corrects for analytical variability.

Q4: Do I need to derivatize **succinate** for analysis?

- For Gas Chromatography-Mass Spectrometry (GC-MS): Yes. Succinic acid is a non-volatile dicarboxylic acid. Derivatization is essential to convert it into a volatile and thermally stable compound suitable for GC analysis. A common and effective method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as 1% Trimethylchlorosilane (TMCS).
- For Liquid Chromatography-Mass Spectrometry (LC-MS): No. LC-MS can directly analyze **succinate** in its native form from a liquid sample, which simplifies sample preparation and increases throughput.<sup>[3]</sup>

## Troubleshooting Guides

### GC-MS Analysis

Problem	Potential Cause(s)	Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) for Succinate or IS	<p>1. Active sites in the GC system: Exposed silanol groups in the inlet liner or on the column can interact with the polar carboxyl groups of the derivatized succinate. 2. Incomplete derivatization: Residual underivatized succinic acid is highly polar and will tail significantly. 3. Column contamination: Accumulation of non-volatile matrix components at the head of the column. 4. Improper column installation: A poor column cut or incorrect installation depth in the inlet can cause peak distortion.<a href="#">[4]</a> <a href="#">[5]</a> 5. Column overload: Injecting too much sample can lead to peak fronting.</p>	<p>1. Use a deactivated inlet liner. If tailing persists, trim 10-20 cm from the front of the column. 2. Optimize the derivatization reaction: ensure reagents are fresh, reaction time and temperature are adequate (e.g., 70°C for 30-60 minutes), and the sample is completely dry before adding the derivatizing agent. 3. Bake out the column at a high temperature (within its specified limits). If this doesn't resolve the issue, trim the column. 4. Re-cut the column ensuring a clean, 90° cut and reinstall it according to the manufacturer's instructions. 5. Dilute the sample or reduce the injection volume.</p>
Low or No Signal for Succinate or IS	<p>1. Poor derivatization efficiency: Moisture in the sample can quench the silylation reaction. 2. Degradation in the inlet: The inlet temperature may be too high, causing the derivatized succinate to break down. 3. Leak in the GC system: A leak in the septum, ferrule, or other connections can lead to a loss of sample and poor sensitivity.</p>	<p>1. Ensure the sample extract is completely dried down before adding the derivatization reagent. 2. Optimize the inlet temperature. A temperature around 250-280°C is typically a good starting point. 3. Perform a leak check of the GC system.</p>
High Variability in Results	<p>1. Inconsistent derivatization: Variability in reaction time,</p>	<p>1. Use a consistent and validated derivatization</p>

temperature, or reagent volume. 2. Injection variability: Issues with the autosampler syringe or injection port. 3. Internal standard added incorrectly: Inconsistent volume or concentration of the IS added to samples.

protocol. An autosampler can help ensure consistent reaction times. 2. Check the autosampler syringe for bubbles or clogs. Clean or replace the inlet liner and septum. 3. Ensure the internal standard is added accurately and consistently to all samples and standards at the beginning of the sample preparation process.

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## LC-MS/MS Analysis

Problem	Potential Cause(s)	Troubleshooting Steps
Ion Suppression or Enhancement	<p>1. Matrix effects: Co-eluting compounds from the sample matrix (e.g., salts, phospholipids) can interfere with the ionization of succinate and the internal standard in the MS source.<a href="#">[6]</a><a href="#">[7]</a></p> <p>2. Mobile phase additives: High concentrations of non-volatile buffers or ion-pairing agents can cause ion suppression.</p>	<p>1. Improve sample preparation: Use a more effective extraction method (e.g., solid-phase extraction) to remove interfering matrix components.<a href="#">[8]</a></p> <p>2. Optimize chromatography: Adjust the gradient to better separate succinate from the interfering compounds. A longer run time or a different column chemistry may be necessary.</p> <p>3. Dilute the sample: This can reduce the concentration of matrix components, but may also lower the succinate signal.</p> <p>4. Use a <math>^{13}\text{C}</math>-labeled internal standard: As it co-elutes perfectly with succinate, it will experience the same degree of ion suppression, providing better correction.<a href="#">[1]</a><a href="#">[2]</a></p>
Poor Peak Shape (Broadening or Splitting)	<p>1. Column degradation: Loss of stationary phase or blockage of the column frit.</p> <p>2. Incompatible sample solvent: Injecting a sample in a solvent much stronger than the initial mobile phase can cause peak distortion.</p> <p>3. pH of the mobile phase: The pH can affect the peak shape of carboxylic acids.</p>	<p>1. Replace the column. Use a guard column to extend the life of the analytical column.</p> <p>2. Reconstitute the dried sample extract in the initial mobile phase or a weaker solvent.</p> <p>3. Adjust the pH of the mobile phase. For reversed-phase chromatography, a lower pH (e.g., using 0.1% formic acid) will ensure succinate is in its protonated form, which</p>

generally results in better peak shape.

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Retention Time Shift	1. Changes in mobile phase composition: Inaccurate mixing of mobile phase components. 2. Column aging or temperature fluctuations. 3. System leaks.	1. Prepare fresh mobile phases and ensure the pump is working correctly. 2. Allow the column to equilibrate fully. Use a column oven to maintain a stable temperature. 3. Check for leaks in the LC system.
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## Performance Comparison of Internal Standards

The choice of internal standard can impact the performance of the analytical method. Stable isotope-labeled internal standards are highly recommended.

Internal Standard Type	Chromatographic Co-elution with Succinate	Correction for Matrix Effects	Isotopic Stability	Relative Cost	Recommendation
<sup>13</sup> C <sub>4</sub> -Succinic acid	Excellent (near-perfect co-elution)[2]	Excellent[9]	Very High	High	Highly Recommended for all applications, especially those requiring the highest accuracy and precision.
d <sub>4</sub> -Succinic acid	Good (may show slight retention time shift)[1]	Good to Excellent	High (potential for back-exchange in certain conditions)	Moderate	A reliable and cost-effective option. The potential for chromatographic shift should be evaluated during method development.
Structural Analog	Variable (does not co-elute)	Fair to Poor	N/A	Low	Not recommended unless a SIL-IS is unavailable. Requires extensive validation.



## Experimental Protocols

### LC-MS/MS Protocol for Succinate Quantification in Serum

This protocol provides a general framework for the analysis of **succinate** in serum using  $^{13}\text{C}_4$ -succinic acid as an internal standard.

- Preparation of Standards and Internal Standard Stock Solutions:
  - Prepare a 1 mg/mL stock solution of succinic acid in water.
  - Prepare a 1 mg/mL stock solution of  $^{13}\text{C}_4$ -succinic acid in water.
  - From these, prepare working solutions for the calibration curve and a spiking solution for the internal standard.
- Sample Preparation:
  - To 50  $\mu\text{L}$  of serum sample, calibrator, or QC, add 10  $\mu\text{L}$  of the  $^{13}\text{C}_4$ -succinic acid internal standard working solution.
  - Add 150  $\mu\text{L}$  of cold acetonitrile to precipitate proteins.
  - Vortex for 1 minute.
  - Centrifuge at 14,000 rpm for 10 minutes at 4°C.
  - Transfer the supernatant to a clean tube or 96-well plate.
  - Evaporate the supernatant to dryness under a gentle stream of nitrogen.
  - Reconstitute the dried extract in 100  $\mu\text{L}$  of the initial mobile phase (e.g., 95% water with 0.1% formic acid / 5% acetonitrile).
- LC-MS/MS Analysis:
  - LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8  $\mu\text{m}$ ).

- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient to retain and elute **succinate** (e.g., 5% B held for 1 min, ramp to 95% B over 5 min, hold for 2 min, then return to initial conditions).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- MS Detection: Electrospray ionization (ESI) in negative mode.
- MRM Transitions:
  - **Succinate**: Q1 117.0 -> Q3 73.0
  - <sup>13</sup>C<sub>4</sub>-Succinic acid: Q1 121.0 -> Q3 76.0

## GC-MS Protocol for Succinate Quantification in Cell Extracts

This protocol outlines the analysis of **succinate** in cell extracts using d<sub>4</sub>-succinic acid as an internal standard and BSTFA derivatization.

- Metabolite Extraction:
  - Extract metabolites from cell pellets using a cold solvent mixture (e.g., 80% methanol).
  - Add a known amount of d<sub>4</sub>-succinic acid internal standard to the extraction solvent.
  - Centrifuge to remove cell debris.
  - Transfer the supernatant containing the metabolites to a new tube.
  - Dry the extract completely under vacuum or nitrogen.
- Derivatization:

- To the dried extract, add 50  $\mu$ L of pyridine and 50  $\mu$ L of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
- Cap the vial tightly and heat at 70°C for 60 minutes.
- Cool to room temperature before injection.
- GC-MS Analysis:
  - GC Column: A mid-polarity column such as a 5% phenyl methyl siloxane column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25  $\mu$ m).
  - Inlet Temperature: 280°C.
  - Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
  - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  - Injection Volume: 1  $\mu$ L (split or splitless, depending on concentration).
  - MS Detection: Electron ionization (EI) at 70 eV.
  - Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
  - SIM Ions for di-TMS-**Succinate**: To be determined from the mass spectrum of a derivatized standard (e.g., m/z 247, 233, 147).
  - SIM Ions for di-TMS-d<sub>4</sub>-**Succinate**: To be determined from the mass spectrum of the derivatized internal standard.

## Visualizations



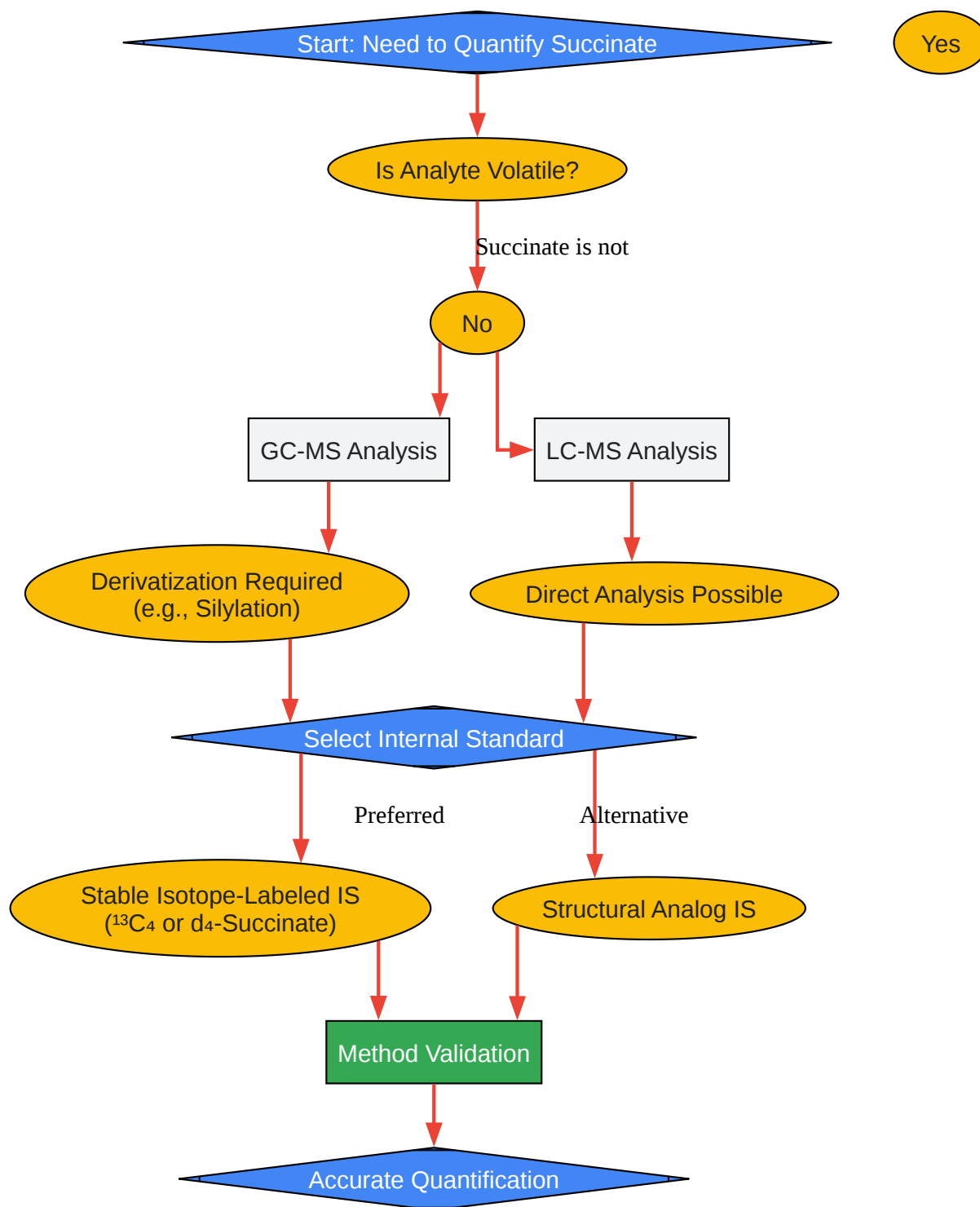
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Caption: LC-MS/MS workflow for **succinate** quantification.



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Caption: GC-MS workflow for **succinate** quantification.



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Caption: Logic for selecting an analytical method for **succinate**.

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## References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. benchchem.com [benchchem.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There | Separation Science [sepscience.com]
- 8. Quantification of succinic acid levels, linked to succinate dehydrogenase (SDH) dysfunctions, by an automated and fully validated liquid chromatography tandem mass spectrometry method suitable for multi-matrix applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitigating Matrix Effects in LC-ESI-MS-MS Analysis of a Urinary Biomarker of Xylenes Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
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